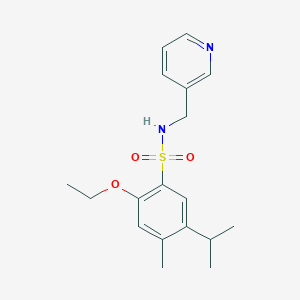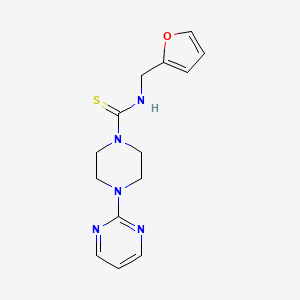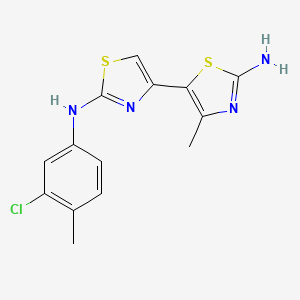
2-(2-phenyl-1H-benzimidazol-5-yl)-1H-isoindole-1,3(2H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-phenyl-1H-benzimidazol-5-yl)-1H-isoindole-1,3(2H)-dione is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as PIQ-79 and has been extensively studied for its biochemical and physiological effects.
Mecanismo De Acción
The mechanism of action of PIQ-79 involves the inhibition of the enzyme phosphoinositide 3-kinase (PI3K). PI3K is a key enzyme involved in various cellular processes, including cell growth, proliferation, and survival. Inhibition of PI3K by PIQ-79 leads to the activation of apoptotic pathways, resulting in the death of cancer cells.
Biochemical and Physiological Effects:
Studies have shown that PIQ-79 has minimal toxicity towards normal cells, making it a promising candidate for cancer therapy. Furthermore, PIQ-79 has also been shown to have anti-inflammatory and neuroprotective effects, making it a potential candidate for the treatment of various inflammatory and neurological disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of PIQ-79 is its high potency against cancer cells, making it effective at low concentrations. However, one of the limitations of PIQ-79 is its poor solubility in aqueous solutions, which can make it difficult to administer in vivo.
Direcciones Futuras
There are several potential future directions for the study of PIQ-79. One area of research could focus on the development of more effective methods for the synthesis and purification of PIQ-79. Additionally, further studies could investigate the potential of PIQ-79 for combination therapy with other anti-cancer agents. Furthermore, the potential applications of PIQ-79 in the treatment of other diseases, such as inflammatory and neurological disorders, could also be explored.
Métodos De Síntesis
The synthesis of PIQ-79 involves the reaction of 2-phenyl-1H-benzimidazole-5-carboxylic acid with phthalic anhydride in the presence of a dehydrating agent such as polyphosphoric acid. The resulting compound is then subjected to a series of purification steps to obtain pure PIQ-79.
Aplicaciones Científicas De Investigación
PIQ-79 has been extensively studied for its potential applications in cancer therapy. Studies have shown that PIQ-79 has potent anti-cancer activity against various types of cancer cells, including breast, lung, and prostate cancer cells. Furthermore, PIQ-79 has also been shown to sensitize cancer cells to radiation therapy, making it a promising candidate for combination therapy.
Propiedades
IUPAC Name |
2-(2-phenyl-3H-benzimidazol-5-yl)isoindole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H13N3O2/c25-20-15-8-4-5-9-16(15)21(26)24(20)14-10-11-17-18(12-14)23-19(22-17)13-6-2-1-3-7-13/h1-12H,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DICKCPDYLKOIGI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=C(N2)C=C(C=C3)N4C(=O)C5=CC=CC=C5C4=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H13N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-phenyl-3H-benzimidazol-5-yl)isoindole-1,3-dione | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-{[5-(1-piperidinyl)-2-furyl]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5715290.png)
![3-[(2-hydroxy-4-methylphenyl)amino]-5,5-dimethyl-2-cyclohexen-1-one](/img/structure/B5715297.png)
![methyl 3-formylpyrrolo[1,2-a]quinoline-1-carboxylate](/img/structure/B5715304.png)


![4-{[4-(acetylamino)-3-methoxyphenyl]amino}-4-oxobutanoic acid](/img/structure/B5715319.png)
![methyl 4-[(2-ethylbutanoyl)amino]benzoate](/img/structure/B5715326.png)

![2-methyl-5-(4-morpholinylsulfonyl)-N-[3-(1-piperidinyl)propyl]benzamide](/img/structure/B5715333.png)
![N-{[(6-methyl-2-pyridinyl)amino]carbonothioyl}-2-furamide](/img/structure/B5715341.png)



